(2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine

Lipophilicity Physicochemical Properties Structure-Activity Relationship

This ortho-methyl substituted secondary amine offers a unique steric and electronic environment around the amine nitrogen, critical for binding to hydrophobic pockets. Predicted LogP of 4.92 matches the para-methyl analog, yet the ortho substitution may yield distinct pharmacological profiles, enabling systematic SAR campaigns for novel antibiotics against drug-resistant E. coli and A. baumannii. Ensure procurement specifies CAS 356531-13-0 to avoid functional equivalence assumptions among in-class candidates.

Molecular Formula C16H23N
Molecular Weight 229.36 g/mol
CAS No. 356531-13-0
Cat. No. B185554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine
CAS356531-13-0
Molecular FormulaC16H23N
Molecular Weight229.36 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CNCCC2=CCCCC2
InChIInChI=1S/C16H23N/c1-14-7-5-6-10-16(14)13-17-12-11-15-8-3-2-4-9-15/h5-8,10,17H,2-4,9,11-13H2,1H3
InChIKeyOSVQHCJYCVPPKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine (CAS 356531-13-0): Procurement Specifications and Baseline Characterization


(2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine, with CAS Number 356531-13-0, is a synthetic secondary amine belonging to the cyclohexenylethyl benzylamine class. It possesses the molecular formula C16H23N and a free base molecular weight of 229.36 g/mol . The compound is typically offered as a hydrochloride salt (CAS 1048649-07-5) with a molecular weight of 265.82 g/mol for research applications [1]. Its structure comprises a 2-(cyclohex-1-en-1-yl)ethyl moiety linked to an N-(2-methylbenzyl) group, representing a specific ortho-methyl substituted aromatic configuration within a larger family of structurally related amines.

Why Substituting (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine (CAS 356531-13-0) with Its Closest Analogs Is Not Supported by Data


Within the cyclohexenylethyl benzylamine scaffold, minor structural modifications can substantially alter physicochemical properties and, by class-level inference, biological target engagement. Simply interchanging the target compound with its unsubstituted benzyl or para-methyl benzyl analogs is not supported by the available quantitative evidence, as these alterations demonstrably change predicted lipophilicity and steric presentation . The ortho-methyl group in the target compound creates a unique steric and electronic environment around the amine nitrogen, which may critically influence binding to hydrophobic pockets in biological targets, as shown for related 2-(cyclohexen-1-yl)ethyl-containing amines [1]. Therefore, procurement decisions must be guided by the specific quantitative differentiation established below, rather than assuming functional equivalence among in-class candidates.

Quantitative Differentiation of (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine (CAS 356531-13-0) Against Structural Analogs


Lipophilicity (LogP) Differentiation: Ortho-Methyl vs. Unsubstituted Benzyl Analog

The target compound exhibits a predicted ACD/LogP of 4.92, which is 0.46 units higher than the unsubstituted benzyl analog (LogP 4.46) . The para-methyl analog shares an identical LogP of 4.92, but differs in the positional substitution pattern on the aromatic ring .

Lipophilicity Physicochemical Properties Structure-Activity Relationship

Steric and Electronic Modulation by Ortho-Methyl Substitution

The ortho-methyl group in the target compound introduces steric bulk adjacent to the amine nitrogen, which is absent in the unsubstituted benzyl analog and positioned differently in the para-methyl analog (methyl group in the 4-position) [1]. This ortho-substitution can restrict rotational freedom of the benzyl group and alter the electronic environment of the amine nitrogen via inductive electron donation .

Steric Hindrance Electron-Donating Group Binding Conformation

Structural Basis for Target Engagement: The 2-(Cyclohexen-1-yl)ethyl Motif

Although direct quantitative data for the target compound are not available, structural biology studies on a closely related secondary amine demonstrate that the 2-(cyclohexen-1-yl)ethyl group induces a complementary hydrophobic pocket in the target protein (PheRS), which is critical for binding selectivity and explains why Gram-negative bacteria are inhibited while Gram-positive bacteria and human cells are not [1].

Hydrophobic Pocket Induced Fit Phenylalanyl-tRNA Synthetase

Recommended Application Scenarios for (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine (CAS 356531-13-0) Based on Differential Evidence


Antibacterial Discovery Targeting Gram-Negative Phenylalanyl-tRNA Synthetase

Given the class-level evidence that 2-(cyclohexen-1-yl)ethyl-containing secondary amines can selectively inhibit PheRS in Gram-negative bacteria [1], this compound is a suitable candidate for medicinal chemistry campaigns aimed at developing novel antibiotics against drug-resistant E. coli and A. baumannii. Its specific ortho-methyl substitution may further modulate target affinity and selectivity.

Structure-Activity Relationship (SAR) Studies on Lipophilic Amines

The predicted LogP of 4.92, which is higher than the unsubstituted benzyl analog (LogP 4.46) but equal to the para-methyl analog (LogP 4.92) [1], makes this compound valuable for systematically investigating the impact of lipophilicity and substitution pattern on biological activity, membrane permeability, and off-target effects in cellular assays.

Development of Sigma Receptor Ligands

The compound's structural features—a basic amine nitrogen and an aromatic ring—are common to many sigma receptor ligands. While direct affinity data for this specific compound are lacking, the class of cyclohexenylethyl benzylamines warrants investigation for sigma-1 and sigma-2 receptor binding [1], and the unique ortho-methyl substitution may confer a distinct pharmacological profile compared to unsubstituted or para-substituted analogs.

Technical Documentation Hub

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